Hydrochloride paracetamol

Description

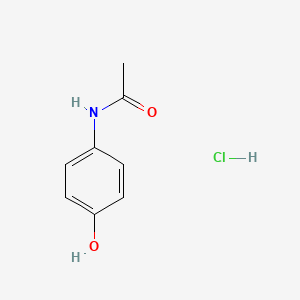

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

65783-82-6 |

|---|---|

Molecular Formula |

C8H10ClNO2 |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);1H |

InChI Key |

GPQRDVVESTVOCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Paracetamol Hydrochloride Monohydrate

Crystal Structure Determination and Analysis of N-(4-Hydroxyphenyl)acetamide Hydrochloride Monohydrate

The seminal work on the ionized form of paracetamol, specifically N-(4-Hydroxyphenyl)acetamide hydrochloride monohydrate, provided the first comprehensive look into its solid-state structure. researchgate.net Single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n.

In this structure, the paracetamol molecule is protonated at the amide oxygen atom, a key feature that distinguishes it from its neutral polymorphs. This protonation significantly alters the electronic distribution and the hydrogen bonding capabilities of the molecule. The asymmetric unit of the crystal contains one protonated paracetamol cation, one chloride anion (Cl⁻), and one water molecule. The crystal packing is a dense, three-dimensional network stabilized by an extensive system of hydrogen bonds.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₁ClNO₂ |

| Formula Weight | 188.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.95 |

| b (Å) | 18.54 |

| c (Å) | 7.12 |

| β (°) | 108.1 |

| Volume (ų) | 871.4 |

| Z | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Paracetamol Hydrochloride

The crystal structure of paracetamol hydrochloride monohydrate is dominated by a robust and intricate network of hydrogen bonds, which are fundamental to its stability. The protonation of the amide group and the presence of the chloride ion and water molecule create a new set of strong donor-acceptor interactions not seen in neutral paracetamol polymorphs.

Detailed Analysis of O–H⋯Cl⁻ Hydrogen Bond Contributions

A critical component of the hydrogen-bonding network involves the chloride ion acting as a primary acceptor. The phenolic hydroxyl group (O–H) of the protonated paracetamol molecule serves as a strong hydrogen bond donor, forming a direct and robust O–H⋯Cl⁻ interaction. This bond is a major contributor to the cohesion of the crystal lattice. The water molecule, also acting as a donor, participates in a similar interaction, creating an O(water)–H⋯Cl⁻ bond, further anchoring the chloride ion within the structure.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O(phenol)–H···Cl⁻ | 0.85 | 2.20 | 3.05 | 175 |

| N–H···Cl⁻ | 0.88 | 2.35 | 3.22 | 170 |

| O(water)–H···Cl⁻ | 0.86 | 2.28 | 3.13 | 172 |

| O(water)–H···O(amide) | 0.86 | 1.90 | 2.75 | 176 |

Role of Solvent Molecules (e.g., Water) in Modulating Crystal Packing and Hydrate Formation

The water molecule is not merely a passive guest in the crystal lattice; it is an essential structural bridge. It acts as both a hydrogen bond donor and an acceptor, integrating seamlessly into the network. As a donor, its hydrogen atoms form strong bonds with the chloride ion and the protonated amide oxygen of a nearby paracetamol molecule (O(water)–H···O(amide)). As an acceptor, its oxygen atom accepts a hydrogen bond from the protonated amide hydroxyl group. This dual role allows the water molecule to link different components—cation to cation, and cation to anion—thereby playing a crucial role in mediating the three-dimensional stability of the hydrate.

Vibrational Spectroscopy for Structural Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Hydrogen Bond Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable insight into the functional groups and hydrogen bonding environment of paracetamol hydrochloride monohydrate. A comparison with the spectrum of neutral paracetamol reveals significant shifts in key vibrational frequencies, confirming the protonation of the amide group and the strong intermolecular interactions present in the crystal.

In neutral paracetamol, characteristic vibrational peaks include O-H stretching around 3326 cm⁻¹, N-H stretching from 3162-3035 cm⁻¹, and a prominent C=O (Amide I) stretching band near 1654 cm⁻¹. researchgate.net The formation of the hydrochloride monohydrate salt leads to notable changes:

O-H and N-H Stretching: In the salt, the O-H and N-H stretching bands become broader and are often shifted to lower wavenumbers. This is a direct consequence of their involvement in the strong O–H⋯Cl⁻ and N–H⋯Cl⁻ hydrogen bonds, which weaken the covalent O-H and N-H bonds and alter their vibrational energy.

C=O (Amide I) Stretching: The most significant change is observed in the Amide I band. Due to the protonation at the amide oxygen, the C=O double bond character is reduced, and this band shifts to a lower frequency, typically below 1650 cm⁻¹. This shift is a definitive spectroscopic marker for the formation of the ionized salt.

New Bands: Broad absorption features may appear in the 2400-2800 cm⁻¹ region, which are characteristic of strong hydrogen bonds involving acidic protons, such as the protonated amide C=O-H⁺ group.

| Functional Group | Neutral Paracetamol researchgate.net | Paracetamol Hydrochloride Monohydrate (Expected) | Interpretation of Shift |

|---|---|---|---|

| O–H (phenolic) stretch | ~3326 | Broadened, shifted to lower frequency | Involvement in strong O–H⋯Cl⁻ hydrogen bonding. |

| N–H stretch | ~3162 | Broadened, shifted to lower frequency | Involvement in strong N–H⋯Cl⁻ hydrogen bonding. |

| C=O (Amide I) stretch | ~1654 | Shifted to <1650 | Protonation of amide oxygen reduces C=O double bond character. |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Signatures

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. In the analysis of Paracetamol Hydrochloride Monohydrate, FT-Raman spectroscopy reveals characteristic molecular vibrational signatures that are sensitive to the molecular structure, including the effects of protonation and hydrogen bonding.

The FT-Raman spectrum of the paracetamol molecule is characterized by a series of distinct peaks corresponding to specific vibrational modes. The presence of the hydrochloride and the water molecule in the monohydrate salt form is expected to introduce shifts in these vibrational frequencies and potentially new bands, particularly those involving the amine and hydroxyl groups, due to changes in the electronic environment and intermolecular interactions.

Detailed research findings on the vibrational assignments for the core paracetamol structure provide a basis for understanding the spectrum of its hydrochloride monohydrate form. Key vibrational modes include amide bands, ring stretching, and breathing modes. For instance, the amide I band, primarily associated with the C=O stretching vibration, is a prominent feature in the Raman spectrum.

Table 1: Characteristic FT-Raman Vibrational Modes of Paracetamol Note: These assignments are for the paracetamol molecule. The presence of hydrochloride and water of hydration in Paracetamol Hydrochloride Monohydrate would likely cause shifts in these peaks.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~1649 | Amide I (C=O stretching) |

| ~1611 | Ring stretching |

| ~1560 | Amide II |

| ~1324 | Amide III |

| ~1236 | C-C ring stretching |

| ~858 | Ring breathing |

| ~797 | CNC ring stretching |

The protonation of the paracetamol molecule at the nitrogen atom of the amide group in the hydrochloride salt would influence the amide vibrational modes. Furthermore, the formation of hydrogen bonds involving the chloride ion and the water molecule would affect the vibrational frequencies of the O-H and N-H groups. A comprehensive analysis of the FT-Raman spectrum of paracetamol hydrochloride monohydrate would, therefore, provide valuable insights into its specific solid-state structure.

X-ray Diffraction Analysis of Crystalline Forms

X-ray Diffraction (XRD) is an essential analytical technique for the characterization of crystalline materials, providing fundamental information about the crystal structure, including the unit cell dimensions, space group, and atomic arrangement. For pharmaceutical compounds, XRD is critical for identifying and differentiating between various polymorphic forms, solvates, and salts, which can exhibit distinct physical properties.

The analysis of Paracetamol Hydrochloride Monohydrate by single-crystal or powder X-ray diffraction would yield a unique diffraction pattern that serves as a fingerprint for this specific crystalline form. This pattern is determined by the precise three-dimensional arrangement of the paracetamol hydrochloride molecules and water molecules within the crystal lattice.

For example, the monoclinic form of paracetamol (Form I) has a different unit cell and space group compared to the orthorhombic form (Form II), leading to different peak positions and intensities in their respective powder XRD patterns. rsc.org Similarly, a hydrated form like paracetamol trihydrate has been shown to crystallize in the orthorhombic system. semanticscholar.org

The crystallographic data that would be determined from an XRD analysis of Paracetamol Hydrochloride Monohydrate are presented in the table below, with placeholder values to illustrate the expected parameters.

Table 2: Representative Crystallographic Data from X-ray Diffraction Analysis Note: The following are representative parameters that would be determined for Paracetamol Hydrochloride Monohydrate. Specific experimental values are not available in the cited literature.

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | e.g., P2₁/n |

| a (Å) | Unit cell dimension along the a-axis. | e.g., 12.345 |

| b (Å) | Unit cell dimension along the b-axis. | e.g., 9.876 |

| c (Å) | Unit cell dimension along the c-axis. | e.g., 8.765 |

| α (°) | Unit cell angle between b and c axes. | e.g., 90 |

| β (°) | Unit cell angle between a and c axes. | e.g., 101.23 |

| γ (°) | Unit cell angle between a and b axes. | e.g., 90 |

| V (ų) | Volume of the unit cell. | e.g., 1050.0 |

| Z | Number of molecules per unit cell. | e.g., 4 |

The determination of these parameters for Paracetamol Hydrochloride Monohydrate would be crucial for a complete understanding of its solid-state structure and for correlating its structure with its physicochemical properties.

Solid State Engineering and Mechanical Properties of Paracetamol Hydrochloride Crystals

Relationship Between Crystal Structure and Particle Deformation Properties of Paracetamol Hydrochloride Monohydrate

The mechanical properties of pharmaceutical powders are intrinsically linked to their crystal structure. For paracetamol hydrochloride, studies investigating the structure-property-performance relationship have revealed complex behaviors. Research comparing paracetamol, its hydrochloride salt, and cocrystals has shown that the plasticity of the crystals cannot be directly linked to the crystal lattice structure. nih.gov It was observed that crystals containing slip planes, which are typically associated with increased plastic deformation, displayed both high and low plasticity. nih.govdaneshyari.com Similarly, crystals with zig-zag layers exhibited plasticity comparable to those with slip planes. nih.govdaneshyari.com This suggests that while the internal arrangement of molecules is a critical factor, a simple correlation between the presence of specific structural motifs like slip planes and the resulting particle deformation is not always evident for paracetamol and its derivatives. nih.govresearchgate.net

Impact of Salt Formation on Powder Compression Behavior and Tablet-Forming Ability

The formation of a salt, in this case, paracetamol hydrochloride, significantly alters the intermolecular interactions within the crystal lattice, which in turn affects the bulk powder's response to the stresses of compression. Analytical powder compression studies are instrumental in elucidating these changes.

Comparative Analysis of Mechanical Properties with Paracetamol Polymorphs and Cocrystals

To fully understand the properties of paracetamol hydrochloride, it is essential to compare it with other solid forms of paracetamol, including its polymorphs and cocrystals. Paracetamol exists in different crystalline forms, or polymorphs, with the monoclinic (Form I) and orthorhombic (Form II) being the most studied. mdpi.com The monoclinic form is thermodynamically stable but exhibits poor compression properties. mdpi.comgjpb.de The orthorhombic form, conversely, has better tabletability due to the presence of slip planes in its crystal structure that facilitate plastic deformation. researchgate.netnih.gov

Influence on Tabletability and Compactability Profiles

Comparative Tabletability of Paracetamol Solid Forms

| Compound/Coformer | Decreasing Order of Tabletability |

|---|---|

| Oxalic acid | 1 |

| Paracetamol Hydrochloride (PRA-HCL) | 2 |

| Paracetamol-Oxalic Acid Cocrystal (PRA-OXA) | 2 |

| 4,4'-Bipyridine (BPY) | 3 |

| Paracetamol-4,4'-Bipyridine Cocrystal (PRA-BPY) | 4 |

This table illustrates the relative tabletability based on research findings, where a lower number indicates better tabletability. The study found the performance of PRA-HCL and PRA-OXA to be approximately equivalent. researchgate.net

Crystal Packing Architectures and Layered Structures: Implications for Macroscopic Mechanical Performance

The macroscopic mechanical behavior of a crystalline solid is a direct consequence of its internal crystal packing architecture. Features such as hydrogen bonding networks, layered structures, and slip planes dictate how a crystal responds to mechanical stress. The monoclinic form of paracetamol, for instance, has a herringbone-type packing which contributes to its poor plasticity. researchgate.net In contrast, the orthorhombic form possesses slip planes that allow layers of molecules to move past one another, enhancing plastic deformation and improving compression characteristics. researchgate.netnih.gov

In the case of paracetamol hydrochloride and related cocrystals, research has attempted to establish a clear link between these structural features and mechanical performance. nih.govresearchgate.net However, it was concluded that a definitive relationship between the crystal structure (e.g., presence of zig-zag layers or slip planes) and the measured properties of plasticity and elastic deformation, or the final tablet quality, could not be established for this set of compounds. nih.govdaneshyari.comresearchgate.net This indicates that a more nuanced understanding of crystallographic structure and the nature of inter-particle bonding during the compaction process is necessary to predict the tableting performance of new solid forms accurately. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Paracetamol | PRA |

| Paracetamol Hydrochloride | PRA-HCL |

| Paracetamol-Oxalic Acid Cocrystal | PRA-OXA |

| Paracetamol-4,4'-Bipyridine Cocrystal | PRA-BPY |

| Oxalic Acid | - |

Computational Chemistry and Theoretical Modeling of Paracetamol Hydrochlorides

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Parameters

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. For paracetamol hydrochloride monohydrate salt (PRA-HCl), DFT calculations have been employed to optimize its molecular geometry and understand its electronic parameters. rsc.org

Researchers have utilized various density functionals, such as wB97X-D and M062X, to compare theoretical results with crystallographic data. rsc.org These calculations have confirmed the existence of both intramolecular and intermolecular hydrogen bonds within the crystalline structure. A key finding is the formation of an intermolecular hydrogen bond between the O1–H18 group of paracetamol and a chloride ion (Cl⁻), which leads to an elongation of the O-H bond length. rsc.org This structural change is a direct consequence of the interaction with the hydrochloride component.

DFT studies on paracetamol and its derivatives have consistently shown that methods like B3LYP with a 6-31G(d) basis set provide a good description of the electronic structure. unifap.br Such calculations are fundamental for obtaining optimized geometries which are the starting point for more detailed analyses of molecular properties. unifap.brdergipark.org.trresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Quantifying Hydrogen Bond Potency and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and their properties. amercrystalassn.orgwikipedia.orge-bookshelf.de It is particularly powerful for characterizing and quantifying non-covalent interactions like hydrogen bonds. researchgate.netjcchems.com

In the study of paracetamol hydrochloride monohydrate, QTAIM calculations were performed to examine the potency of the hydrogen bonds present. rsc.org The analysis focused on the bond critical points (BCPs) of the electron density. The results indicated that the intermolecular hydrogen bond O1–H18⋯Cl22 is a strong interaction. rsc.org This finding is crucial for understanding the stability and physical properties of the salt form compared to the free drug. QTAIM provides quantitative data, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, which characterize the strength and nature of the bond. researchgate.net

Analysis of Chemical Reactivity Descriptors (e.g., HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

Chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about a molecule's reactivity and stability. malayajournal.orgirjweb.com

For paracetamol hydrochloride, the HOMO-LUMO energy gap has been analyzed to assess its chemical reactivity and softness. rsc.org Studies comparing paracetamol hydrochloride (PRA-HCl) and paracetamol-oxalic acid (PRA-OXA) cocrystals to paracetamol (form I) revealed that the salt and cocrystal forms have a lower HOMO-LUMO energy gap. rsc.orgresearchgate.net A smaller energy gap generally implies that a molecule is more reactive and softer. irjweb.comknmu.edu.ua This increased reactivity in the hydrochloride salt can be attributed to the altered electronic distribution caused by the intermolecular interactions. rsc.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) is another key descriptor that illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. dergipark.org.tr For paracetamol, the MEP shows high electron density on the oxygen, nitrogen, and certain carbon atoms, indicating potential sites for interaction. knmu.edu.ua

Table 1: Chemical Reactivity Descriptors

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reactivity Profile |

|---|---|---|---|---|

| Paracetamol (Form I) | - | - | Higher | Less Reactive, Harder |

| Paracetamol Hydrochloride (PRA-HCl) | - | - | Lower | More Reactive, Softer |

| Paracetamol-Oxalic Acid (PRA-OXA) | - | - | Lower | More Reactive, Softer |

Note: Specific energy values are dependent on the computational method and basis set used. The table reflects the relative trends reported in the literature. rsc.orgresearchgate.net

Quantum Chemical Studies on Paracetamol Acyl-Ether Derivatives

Quantum chemical studies have also been extended to derivatives of paracetamol, such as its acyl-ether analogues, to explore the relationship between their molecular properties and biological activity. researchgate.net

DFT calculations at the B3LYP/6-31G* level have been used to obtain properties like energy (E), ionization potential (IP), and spin-density distribution for paracetamol and its acyl-ether derivatives. researchgate.netresearchgate.net These theoretical studies aim to correlate calculated molecular descriptors with experimentally determined anti-inflammatory potencies. researchgate.net

A significant focus of these studies is to establish a quantitative structure-activity relationship (QSAR). Researchers have correlated the anti-inflammatory activities of paracetamol acyl-ether derivatives with various electronic and steric parameters. researchgate.net

Electronic parameters such as Ionization Potential (IP), HOMO, and LUMO energies were analyzed. A good correlation was found between the Ionization Potential and the biological activity, suggesting that the ease of electron removal is related to the anti-inflammatory effect. researchgate.net

Steric parameters, including volume, surface area, refractivity, and polarizability, were also investigated. The findings indicated that an increase in these steric properties led to a decrease in anti-inflammatory activity. researchgate.net This suggests that the size and shape of the molecule play a crucial role in its interaction with biological targets. The distribution of unpaired electrons (spin density) in radical forms of these compounds also helps explain the variations in their anti-inflammatory activity. researchgate.net

Table 2: Correlation of Parameters with Activity for Paracetamol Acyl-Ether Derivatives

| Parameter Type | Descriptor | Correlation with Anti-inflammatory Activity |

|---|---|---|

| Electronic | Ionization Potential (IP) | Good correlation |

| Electronic | HOMO Energy | Correlated |

| Electronic | LUMO Energy | Correlated |

| Steric | Volume | Negative correlation (increased volume, decreased activity) |

| Steric | Surface Area | Negative correlation (increased surface area, decreased activity) |

Future Research Directions in Paracetamol Hydrochloride Chemistry and Materials Science

Exploration of Novel Hydrochloride Salt Forms and Co-Crystals for Tailored Material Attributes

The conversion of paracetamol into its hydrochloride salt (PRA-HCL) is a strategic approach to modify its physicochemical and mechanical properties. Research has shown that salt formation introduces different structural features compared to the parent molecule, which can significantly improve attributes like tableting performance. nih.gov

Studies comparing the mechanical properties of paracetamol form I, its co-crystals, and its hydrochloride salt have provided valuable insights. One key parameter is tabletability, which refers to the ability of a powdered material to be converted into a tablet of a specified strength. In comparative analyses, paracetamol hydrochloride has demonstrated tabletability comparable to that of a paracetamol-oxalic acid co-crystal (PRA-OXA) and superior to that of a paracetamol-4,4'-bipyridine co-crystal (PRA-BPY). nih.gov This suggests that the ionic interactions and altered crystal packing in the hydrochloride salt contribute favorably to its compaction behavior. nih.gov

Future research will likely focus on exploring other novel salt forms beyond the simple hydrochloride, potentially using different stoichiometric ratios or creating double salts to further refine material attributes. Additionally, the creation of co-crystals of paracetamol hydrochloride, where the salt form itself is combined with a pharmaceutically acceptable co-former, represents a frontier in crystal engineering. tabletingtechnology.com This could lead to hybrid materials with a unique combination of properties, such as enhanced solubility from the salt and improved stability or modified release from the co-crystal structure. The objective is to create a diverse library of solid forms, each with a specific, tailored set of material attributes suitable for advanced drug delivery systems.

| Compound | Relative Tabletability Ranking | Key Structural Feature |

|---|---|---|

| Oxalic Acid (Co-former) | 1 (Highest) | N/A |

| Paracetamol Hydrochloride (PRA-HCL) | 2 | Ionic Salt |

| Paracetamol-Oxalic Acid Co-crystal (PRA-OXA) | 2 | Co-crystal |

| 4,4'-Bipyridine (Co-former) | 3 | N/A |

| Paracetamol-4,4'-Bipyridine Co-crystal (PRA-BPY) | 4 (Lowest) | Co-crystal |

Data sourced from studies on the mechanical properties of paracetamol solid forms. nih.govnih.gov

Advanced Computational Approaches for Predicting and Designing Solid-State Behavior

Computational chemistry and materials science offer powerful tools for predicting and designing the solid-state properties of pharmaceutical compounds, including paracetamol hydrochloride. While extensive computational work has been performed on the polymorphs of neutral paracetamol, the application of these methods to its hydrochloride salt is a key future direction. acs.orgnih.gov

Systematic crystal structure prediction (CSP) is a primary computational approach that can be used to search for energetically feasible crystal structures of paracetamol hydrochloride. nih.gov This method helps identify potential polymorphs of the salt before they are discovered experimentally, providing a roadmap for targeted screening. wordpress.com Furthermore, once known or predicted crystal structures are available, advanced techniques like Density Functional Theory (DFT) can be employed. researchgate.net DFT calculations can determine a range of properties, including:

Lattice Energies: To assess the relative stability of different polymorphic forms.

Mechanical Properties: Predicting elastic constants to understand how the material will behave under pressure during tableting. acs.org

Vibrational Spectra: Simulating infrared and Raman spectra to help characterize the solid form and understand the hydrogen bonding network.

These computational tools are not merely predictive; they are integral to the design of materials with desired attributes. For instance, by simulating the surface chemistry of different crystal facets, researchers can predict how the salt will interact with excipients or how its morphology might change when crystallized from different solvents. mdpi.com This in silico approach can significantly reduce the experimental workload required to find a salt form with optimal properties for formulation. researchgate.net

Development of Green Synthesis Methodologies for Hydrochloride Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. wordpress.com The synthesis of active pharmaceutical ingredient (API) salts, including hydrochlorides, is an area ripe for the application of these methodologies. Future research will focus on developing more sustainable manufacturing processes for paracetamol hydrochloride.

Traditional salt formation often involves the use of large quantities of organic solvents. Green chemistry approaches aim to replace these with more environmentally benign alternatives. researchgate.net Key strategies applicable to paracetamol hydrochloride synthesis include:

Use of Greener Solvents: Replacing conventional organic solvents with water, ethanol, or supercritical fluids like CO2. Water is particularly attractive as it is non-toxic and non-flammable. researchgate.net

Solvent-Free Reactions: Techniques like neat grinding or hot-melt extrusion, where the API and hydrochloric acid (or a solid acid source) are reacted directly in the solid state, can eliminate the need for solvents altogether. researchgate.net

Continuous Processing: Moving from traditional batch manufacturing to continuous flow reactors offers better control over reaction parameters, can increase yield and purity, and reduces waste. This approach is well-suited for crystallization processes.

These methods not only reduce the environmental footprint but can also lead to more efficient and cost-effective production. mdpi.com The development of a robust, green synthesis for paracetamol hydrochloride is a critical step towards its potential large-scale use.

Elucidation of Molecular Interactions in Complex Solid-State Systems

The properties of a crystalline material are dictated by the intricate network of interactions between its constituent molecules. For paracetamol hydrochloride, this network is more complex than in the neutral form. In solid-state paracetamol, molecules are held together primarily by hydrogen bonds, such as those between the phenolic hydroxyl group and the amide carbonyl oxygen (O-H···O=C) and between the amide N-H group and the hydroxyl oxygen (N-H···OH). researchgate.net

The formation of the hydrochloride salt introduces a fundamental change to this interaction landscape. The basic nitrogen of the paracetamol amide group becomes protonated, creating a positive charge (N-H+), and a chloride anion (Cl-) is incorporated into the lattice. This leads to:

Strong Ionic Interactions: The electrostatic attraction between the protonated paracetamol cation and the chloride anion becomes a dominant force in the crystal lattice.

Altered Hydrogen Bonding: The protonated amide is now a much stronger hydrogen bond donor. It will form strong hydrogen bonds, likely with the chloride ion (N-H+···Cl-) or with the hydroxyl groups of neighboring molecules. The chloride ion itself is a potent hydrogen bond acceptor.

Modified Packing: These new, strong interactions will force the paracetamol molecules to adopt a different packing arrangement compared to its known polymorphs, influencing properties like density, stability, and mechanical behavior. manchester.ac.uk

Future research will utilize techniques like single-crystal X-ray diffraction to precisely map the atomic positions and identify the specific hydrogen bonding motifs. Spectroscopic methods (FTIR, Raman) combined with computational analysis can further probe the strength and nature of these interactions. nih.gov Understanding this complex interplay of forces is essential for explaining the material's properties and for designing new multi-component systems like co-crystals of the salt.

Investigation of Amorphous Solid Dispersion Strategies Involving Paracetamol Hydrochloride

Amorphous solid dispersions (ASDs) are a well-established strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs by dispersing the API in a polymer matrix in an amorphous state. nih.gov While paracetamol is often used as a model compound for ASD studies, the investigation of paracetamol hydrochloride in such systems is a nascent area of research. researchgate.neteijppr.com

Formulating a salt, particularly a hydrochloride salt, as an ASD presents unique opportunities and challenges. nih.gov The incorporation of the salt form can influence the system's physical stability and release performance. For example, the glass transition temperature (Tg) of the amorphous drug is a critical parameter for stability; a higher Tg generally correlates with a lower tendency to recrystallize. Salt formation can significantly alter the Tg of the amorphous drug compared to its free base form. researchgate.net

Future investigations into ASDs of paracetamol hydrochloride would focus on:

Polymer Selection: Screening for polymers (e.g., copovidone, HPMC, HPC) that have good miscibility with the hydrochloride salt to ensure a stable, single-phase amorphous system. tdcommons.org

Stability Assessment: Evaluating the physical stability of the ASD under stress conditions (high temperature and humidity) to ensure the paracetamol hydrochloride does not crystallize over time, which would negate the benefits of amorphization. researchgate.net

Drug-Polymer Interactions: Characterizing the specific molecular interactions (e.g., hydrogen bonding, ionic interactions) between the paracetamol salt and the polymer, as these are crucial for maintaining the stability of the dispersion. nih.gov

Combining salt formation with ASD technology could be a powerful dual-strategy approach. The salt form may enhance aqueous solubility, while the amorphous dispersion provides the energetic driving force for rapid dissolution, potentially leading to improved therapeutic outcomes. nih.gov

Q & A

Q. What validated HPLC methods are available for simultaneous determination of paracetamol and hydrochloride compounds in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for simultaneous quantification. For example, a validated RP-HPLC method achieved separation of paracetamol and lidocaine hydrochloride in injections, with recovery rates ranging from 93% to 106.94% and precision (RSD) between 1.33% and 4.84% across concentrations (40–80 µg/mL) . Another study demonstrated HPLC-UV for paracetamol and tramadol hydrochloride with linear ranges of 10–400 µg/mL and detection limits as low as 0.91 µg/mL . Method validation should include linearity, accuracy, precision (intra-day/inter-day), and robustness, adhering to ICH Q2 guidelines .

Q. How can spectrophotometric methods be optimized for analyzing paracetamol in combination with hydrochloride drugs?

UV-spectrophotometric methods paired with chemometric techniques like partial least squares (PLS) and principal component regression (PCR) enable simultaneous analysis. For instance, a study using a 16-mixture calibration set (215–280 nm) achieved quantification of paracetamol and tramadol hydrochloride with correlation coefficients >0.999 and detection limits of 0.91 µg/mL . Absorbance ratio or derivative methods (e.g., ratio spectra-first derivative) are cost-effective alternatives to HPLC for binary mixtures .

Q. What experimental parameters are critical for solubility studies of paracetamol in different solvents?

Solubility is influenced by solvent polarity and temperature. Paracetamol exhibits low solubility in nonpolar solvents (e.g., toluene) but high solubility in polar solvents like dimethyl sulfoxide (DMSO). A study across 26 solvents (-5°C to 30°C) found ideal solubility calculations and activity coefficients essential for predicting formulation behavior .

Advanced Research Questions

Q. How can chemometric techniques resolve spectral overlaps in multicomponent mixtures containing hydrochloride paracetamol?

Multivariate calibration methods, such as tri-linear regression (TLRC) and principal component analysis (PCA), address overlapping UV spectra. For ternary/quaternary mixtures (e.g., paracetamol, caffeine, drotaverine hydrochloride), chemometrics-assisted spectrometric methods achieve accuracy comparable to HPLC, with prediction errors <2% . Q-mode factor analysis and inverse least squares (ILS) further enhance resolution in complex matrices .

Q. What strategies mitigate variability in recovery rates during method validation for this compound combinations?

Variability (e.g., paracetamol recovery ranging from 95.6% to 107.5% in RP-HPLC ) can arise from matrix effects or degradation products. Strategies include:

Q. How are advanced imaging techniques (e.g., Raman spectroscopy, NIR) validated for rapid quantification of paracetamol formulations?

Raman spectroscopy coupled with chemometric models (PLS) achieved 96–98% accuracy for paracetamol injection content, validated against HPLC with no significant differences (t-test, p > 0.05) . Near-infrared (NIR) imaging with artificial neural networks (ANN) enables simultaneous determination of paracetamol and diphenhydramine hydrochloride in powders, reducing analysis time by 70% compared to traditional methods .

Q. What challenges arise in forensic pharmaceutical analysis of this compound combinations, and how are they addressed?

Complex matrices (e.g., falsified tablets with dicyclomine hydrochloride and paracetamol) require method adaptation. A study validated GC-MS and TLC for dicyclomine detection in biological fluids, emphasizing selectivity for auxiliary substances and adherence to forensic toxicology guidelines . Cross-validation with HPLC-ELSD ensures accuracy in multicomponent capsules (e.g., paracetamol/amantadine hydrochloride) .

Methodological Considerations

- Data Contradiction Analysis : Conflicting recovery rates (e.g., 93% vs. 107% ) may stem from matrix interference or instrument variability. Use spike-and-recovery experiments and matrix-matched calibration to identify sources .

- Cross-Technique Validation : Compare results across HPLC, GC-MS, and spectrophotometry to confirm method robustness .

- Degradation Studies : Include forced degradation (heat, light, pH stress) to assess method stability-indicating properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.